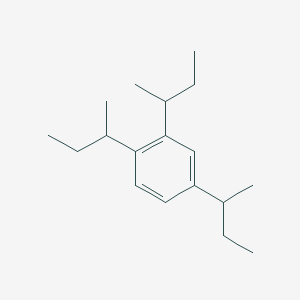
1,2,4-Tri(butan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Tri(butan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with three butan-2-yl groups at the 1, 2, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tri(butan-2-yl)benzene can be achieved through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with butan-2-yl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes use similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques ensures the purity and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Tri(butan-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,2,4-Tri(butan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,4-Tri(butan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s butan-2-yl groups can influence the electron density of the benzene ring, making it more or less reactive towards electrophiles. This reactivity is crucial for its various chemical transformations and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Trimethylbenzene: Similar structure but with methyl groups instead of butan-2-yl groups.
1,2,4-Tribromobenzene: Substituted with bromine atoms instead of butan-2-yl groups.
1,2,4-Trinitrobenzene: Contains nitro groups instead of butan-2-yl groups.
Uniqueness
1,2,4-Tri(butan-2-yl)benzene is unique due to the presence of bulky butan-2-yl groups, which can significantly influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
61064-05-9 |
|---|---|
Molekularformel |
C18H30 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1,2,4-tri(butan-2-yl)benzene |
InChI |
InChI=1S/C18H30/c1-7-13(4)16-10-11-17(14(5)8-2)18(12-16)15(6)9-3/h10-15H,7-9H2,1-6H3 |
InChI-Schlüssel |
XBRGXUDGXCICRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC(=C(C=C1)C(C)CC)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


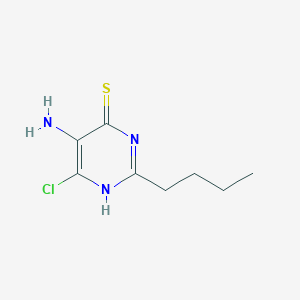
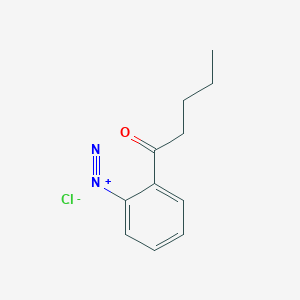
![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
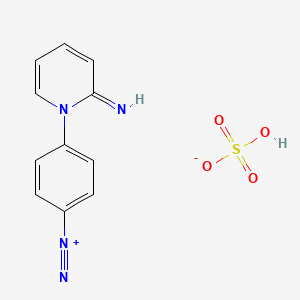
![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
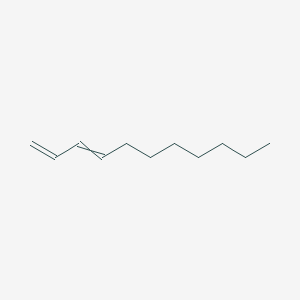
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

methanone](/img/structure/B14590420.png)

